

Comparative lipidomics of C15-Ceramide in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C15-Ceramide	
Cat. No.:	B3026380	Get Quote

Comparative Lipidomics of C15:0-Ceramide: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2] The biological function of ceramides is highly dependent on the length of their N-acyl chain, with different chain lengths exhibiting distinct effects. While long-chain ceramides like C16:0 and C18:0 are extensively studied for their roles in metabolic diseases, the specific functions and comparative levels of C15:0-Ceramide (pentadecanoyl-sphingosine) are less characterized.[3] [4] This guide provides a comparative overview of C15:0-Ceramide's precursor, experimental analysis protocols, and its implicated signaling pathways.

Data Presentation: C15:0 Fatty Acid Levels in Health and Disease

Direct quantitative data comparing C15:0-Ceramide levels in various disease states are not widely available in the current literature. However, the levels of its precursor, pentadecanoic acid (C15:0), have been studied and are presented below. As an essential fatty acid, circulating C15:0 concentrations reflect dietary intake and are linked to various health outcomes.[5][6] Higher levels of the C15:0 fatty acid are generally associated with better health outcomes, suggesting a potential protective role for its downstream metabolite, C15:0-Ceramide.



Biomarker	Healthy State Association	Diseased State Association	Key Findings & References
Pentadecanoic Acid (C15:0)	Higher circulating levels are associated with a lower risk of type 2 diabetes, heart disease, and nonalcoholic fatty liver disease.[5][6][7]	Lower circulating levels are linked to an increased risk of cardiometabolic diseases.[5][6]	Epidemiological studies consistently show an inverse relationship between C15:0 levels and the risk of developing chronic diseases. C15:0 is recognized for its role in stabilizing cell membranes and has anti-inflammatory properties.[5][7][8][9]
C15:0 Supplementation	In clinical trials, supplementation with C15:0 has been shown to be safe, raise circulating C15:0 levels, and may improve liver function (lower ALT and AST) and red blood cell function (raised hemoglobin).[10][11]	In cell-based models of cancer, C15:0 has demonstrated dosedependent antiproliferative activities against various cancer cell lines, including non-Hodgkin B-cell lymphomas.[12]	Clinical and cell-based studies suggest that C15:0 possesses broad, clinically relevant activities, including anti-inflammatory, antifibrotic, and anticancer effects.[5] [6][9][12]

Experimental Protocols: Quantification of Ceramides by LC-MS/MS

The accurate quantification of ceramide species is crucial for understanding their biological roles. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[13][14][15]

Lipid Extraction (Bligh & Dyer Method)



This protocol is a widely used method for extracting total lipids from plasma or tissue homogenates.

- Sample Preparation: Start with a 50 μL plasma sample or an appropriate amount of tissue homogenate. Place samples in ice-cold screw-capped glass tubes.
- Internal Standards: Spike samples with a known amount of a non-endogenous ceramide internal standard (e.g., C17:0-Ceramide) to correct for extraction efficiency and instrument variability.[13]
- Solvent Addition: Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly at 4°C.
- Phase Separation: Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water. Vortex again and centrifuge to separate the layers.
- Collection: Carefully collect the lower organic phase, which contains the lipids. Re-extract the remaining aqueous phase with an additional 1 mL of chloroform to maximize recovery.
- Drying: Pool the organic extracts and dry the solvent under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried lipid residue in a suitable buffer for LC-MS/MS analysis (e.g., HPLC elution buffer).[13]

LC-MS/MS Analysis

- Chromatography:
 - \circ Column: Use a reverse-phase C8 or C18 column (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 $\mu m).[13]$
 - Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.
 - Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid and 1 mM ammonium formate.
 - Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to 100% mobile phase B to elute the hydrophobic ceramides. A common run time is



around 15-25 minutes.[13]

- Flow Rate: Maintain a flow rate of approximately 0.3 mL/min.
- Mass Spectrometry:
 - Ionization: Use electrospray ionization (ESI) in the positive ion mode.[13][15]
 - Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated ceramide molecule [M+H]+) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole.[15]
 [16]
 - MRM Transitions: For ceramides, a characteristic product ion has an m/z of 264, which
 results from the loss of the acyl chain and water molecules.[15] Each ceramide species
 will have a unique precursor ion mass based on its acyl chain length.
- Quantification:
 - Construct calibration curves using synthetic ceramide standards of known concentrations.
 - Calculate the concentration of each ceramide species in the sample by comparing the ratio of its peak area to the peak area of the internal standard against the calibration curve.[13]

Signaling Pathways and Visualization

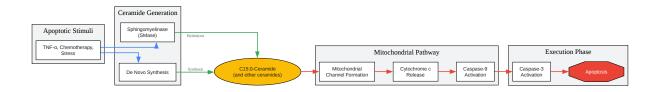
Ceramides are central hubs in lipid signaling, implicated in pathways that control cell fate.[1][2] Elevated levels of specific ceramides are known to trigger stress responses, leading to outcomes like apoptosis (programmed cell death) and insulin resistance.[17][18][19]

Ceramide-Mediated Apoptosis

Ceramides can induce apoptosis through both mitochondrial-dependent (intrinsic) and - independent (extrinsic) pathways. [20] An increase in intracellular ceramide, prompted by stimuli like TNF- α or chemotherapy, can lead to the formation of ceramide channels in the mitochondrial outer membrane. This permeabilization allows for the release of pro-apoptotic



factors like cytochrome c, which in turn activates the caspase cascade, culminating in cell death.[1][2][21]



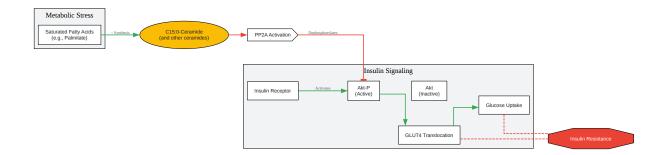
Click to download full resolution via product page

Caption: Ceramide-Mediated Intrinsic Apoptosis Pathway.

Ceramide and Insulin Resistance

In metabolic tissues like skeletal muscle and liver, accumulation of ceramides is strongly linked to the development of insulin resistance. [4][19][22] Ceramides can interfere with the insulin signaling cascade by inhibiting the phosphorylation and activation of Akt (also known as Protein Kinase B), a key protein for insulin-stimulated glucose uptake. [19][23] This inhibition can occur through the activation of protein phosphatases (like PP2A) or atypical protein kinase C isoforms (PKC ζ), which dephosphorylate or bind to Akt, respectively, rendering it inactive. [19] [23]





Click to download full resolution via product page

Caption: Ceramide's Role in a Pathway to Insulin Resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in immunity: a molecular perspective PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Biomarkers Predictive of Cardiovascular Disease Risk Increase in Healthy Older Adults After Bed Rest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of specific ceramides to obesity-associated metabolic diseases PMC [pmc.ncbi.nlm.nih.gov]



- 5. preprints.org [preprints.org]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 10. fatty15.com [fatty15.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pp.bme.hu [pp.bme.hu]
- 16. researchgate.net [researchgate.net]
- 17. Ceramide and Insulin Resistance: How Should the Issue Be Approached? PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Ceramides in Insulin Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptotic Sphingolipid Ceramide in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ceramide accumulation is associated with increased apoptotic cell death in cultured fibroblasts of sphingolipid activator protein-deficient mouse but not in fibroblasts of patients with Farber disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. arcjournals.org [arcjournals.org]
- 23. Targeting Ceramide Synthesis to Reverse Insulin Resistance PMC [pmc.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Comparative lipidomics of C15-Ceramide in healthy vs. diseased states]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026380#comparative-lipidomics-of-c15-ceramide-in-healthy-vs-diseased-states]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com